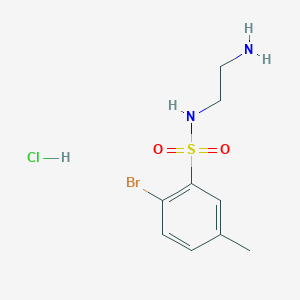

N-(2-aminoethyl)-2-bromo-5-methylbenzene-1-sulfonamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-Aminoethyl)acetamide” is a laboratory chemical . It’s also known as “2-Aminoethylmethacrylamide hydrochloride” and is used as a monomer for polymerization reactions . It may be used to synthesize polymers for nucleic acid complexation and polyplex formation .

Chemical Reactions Analysis

“N-(2-Aminoethyl)acetamide” is used as a monomer for polymerization reactions . It may be used to synthesize polymers for nucleic acid complexation and polyplex formation .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, “2-Aminoethylmethacrylamide hydrochloride” is a powder or chunks with a melting point of 120-125 °C and should be stored at −20°C .

Aplicaciones Científicas De Investigación

Carbonic Anhydrase Inhibition

Halogenated sulfonamides, like N-(2-aminoethyl)-2-bromo-5-methylbenzene-1-sulfonamide hydrochloride, show promise as inhibitors of carbonic anhydrase (CA) isozymes, particularly the tumor-associated isozyme CA IX. This suggests potential use as antitumor agents. For example, (Ilies et al., 2003) studied a range of halogenated sulfonamides and found that they inhibited CA IX with inhibition constants in the range of 12-40 nM.

Antitumor Screening

Sulfonamide derivatives have been studied for their antitumor properties. In the study by (Owa et al., 2002), compounds from sulfonamide-focused libraries were evaluated in cell-based antitumor screens, showing the potential for the development of new antitumor agents.

Pro-apoptotic Effects

Sulfonamide derivatives, including those similar to this compound, have shown pro-apoptotic effects in cancer cells. The study by (Cumaoğlu et al., 2015) highlighted that these compounds could significantly reduce cell proliferation and induce mRNA expression of pro-apoptotic genes.

Antimicrobial Activities

Compounds containing sulfonamide moieties, like this compound, have demonstrated significant antimicrobial activities. (Dixit et al., 2010) synthesized sulfonohydrazide-substituted 8-hydroxyquinoline derivatives and found them to have increased antimicrobial activities compared to parent compounds.

Inhibitory Activity Against Enzymes

The inhibitory activity of sulfonamides against enzymes like carbonic anhydrase is well-documented. (Casey et al., 2004) found that a series of positively charged sulfonamides showed potent inhibitory activity against various isozymes, suggesting potential applications in selective inhibition of tumor-associated isozymes.

Antibody Generation for ELISA

Sulfonamide derivatives are used in generating antibodies for highly sensitive enzyme-linked immunosorbent assays (ELISAs), as demonstrated by (Adrián et al., 2009). This study highlighted the synthesis of immunoreagents to detect a range of sulfonamide antibiotic congeners.

Synthesis of Quinolines

Research has shown that N-bromo-N-ethylbenzene-1,3-disulfonamide is an effective reagent for synthesizing quinolines. (Ghorbani‐Vaghei and Akbari-Dadamahaleh, 2009) used this compound for the synthesis of quinolines from 2-aminoaryl ketones and carbonyl compounds.

Antiproliferative Agents

Sulfonamide derivatives are explored for their potential as antiproliferative agents. (Shimaa M. Abd El-Gilil, 2019) synthesized a series of N-ethyl-N-methylbenzenesulfonamide derivatives and evaluated their cytotoxic activity against human cell lines, showing potential for cancer treatment.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2-aminoethyl)-2-bromo-5-methylbenzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2S.ClH/c1-7-2-3-8(10)9(6-7)15(13,14)12-5-4-11;/h2-3,6,12H,4-5,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNBRCDUSVSMHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)S(=O)(=O)NCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2835117.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2835118.png)

![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-[3-(trifluoromethyl)phenyl]triazol-4-amine](/img/structure/B2835122.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2835124.png)

![N-(2-acetamidoethyl)-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2835128.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2835131.png)

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(3,3-difluorocyclobutyl)methanone](/img/structure/B2835134.png)

![ethyl 4-(4-{[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]methyl}-1H-1,2,3-triazol-1-yl)benzoate](/img/structure/B2835136.png)